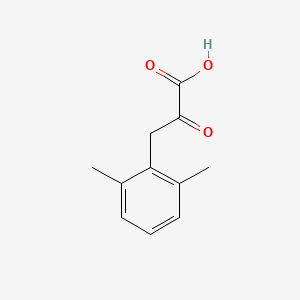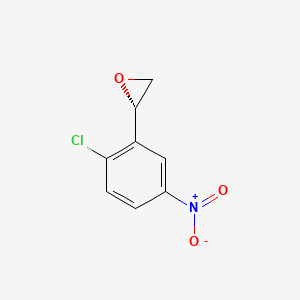
(2R)-2-(2-chloro-5-nitrophenyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-chloro-5-nitrophenyl)oxirane: is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a 2-chloro-5-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2-chloro-5-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (2R)-2-(2-chloro-5-nitrophenyl)ethanol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of (2R)-2-(2-amino-5-nitrophenyl)oxirane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: (2R)-2-(2-chloro-5-nitrophenyl)oxirane is used as a building block in organic synthesis. Its reactive oxirane ring and functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. For example, the reduction of the nitro group to an amino group can lead to the formation of bioactive molecules with potential therapeutic properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (2R)-2-(2-chloro-5-nitrophenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo nucleophilic attack by biological molecules, leading to the formation of covalent adducts. This reactivity is exploited in enzyme studies, where the compound serves as a substrate for epoxide hydrolases, leading to the formation of diols.
類似化合物との比較
- (2R)-2-(2-chlorophenyl)oxirane
- (2R)-2-(2-nitrophenyl)oxirane
- (2R)-2-(2-bromophenyl)oxirane
Comparison: Compared to its analogs, (2R)-2-(2-chloro-5-nitrophenyl)oxirane is unique due to the presence of both chloro and nitro groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for specific applications in synthesis and research.
特性
分子式 |
C8H6ClNO3 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC名 |
(2R)-2-(2-chloro-5-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-7-2-1-5(10(11)12)3-6(7)8-4-13-8/h1-3,8H,4H2/t8-/m0/s1 |
InChIキー |
YFJWVZLWEOBRTC-QMMMGPOBSA-N |
異性体SMILES |
C1[C@H](O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
正規SMILES |
C1C(O1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


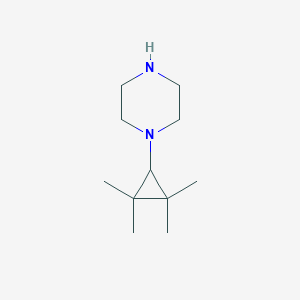
![1-{[1,2,4]Triazolo[4,3-b]pyridazin-3-yl}methanaminedihydrochloride](/img/structure/B15310993.png)
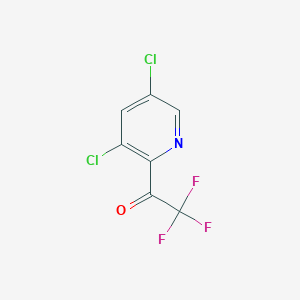
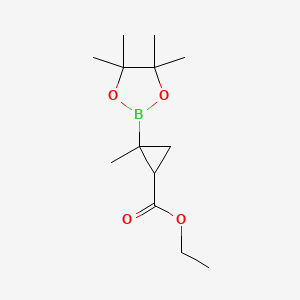

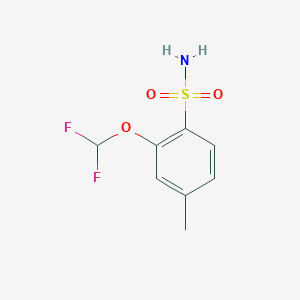

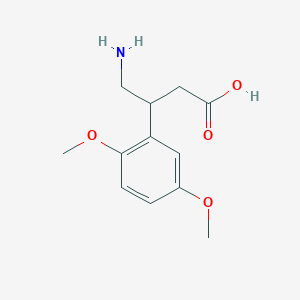
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)

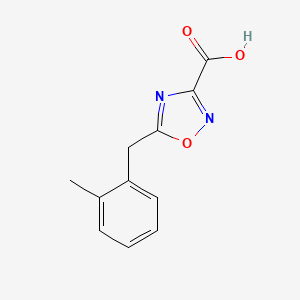

![1-[2-(1-Methyl-2-pyrrolidinyl)ethyl]piperazine](/img/structure/B15311072.png)
